7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
Description
Significance of Nitrogen-Bridged Heterocycles in Contemporary Drug Discovery
Nitrogen-bridged heterocycles, a class that includes the imidazo[1,2-a]pyrimidine (B1208166) scaffold, are of immense importance in modern drug discovery and development. nih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.gov This prevalence is attributed to several factors. The nitrogen atoms can form hydrogen bonds, a key interaction for binding to biological macromolecules like proteins and nucleic acids. nih.gov Furthermore, the rigid, bicyclic nature of these scaffolds can pre-organize appended functional groups in a specific three-dimensional orientation, enhancing binding affinity and selectivity for their intended targets.
These structural motifs are integral to a vast number of pharmaceuticals, natural products, and agrochemicals. researchgate.netrsc.org The diverse biological activities exhibited by nitrogen-containing heterocycles are extensive, including antibacterial, antiviral, antifungal, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.comnih.gov Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties through chemical modification, making them a cornerstone of medicinal chemistry research. nih.gov
Historical Context and Evolution of Imidazo[1,2-a]pyrimidine Core Structures in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold has evolved from a relatively niche heterocycle to a prominent structural motif in drug discovery. nih.gov Early interest in this class of compounds was driven by their structural similarity to purines, which are fundamental components of DNA and RNA, suggesting they could act as antagonists in various biological pathways. rlavie.com
Historically, research into imidazo[1,2-a]pyrimidines and their isosteres, like imidazo[1,2-a]pyridines, led to the development of several clinically used drugs. For instance, Zolpidem and Alpidem, which are based on the related imidazo[1,2-a]pyridine (B132010) core, were developed as sedative and anxiolytic agents. nih.gov Other derivatives, such as Divaplon (B1670791), Fasiplon, and Taniplon, were investigated as anxiolytics and anticonvulsants, highlighting the scaffold's potential for targeting the central nervous system. nih.gov
In recent decades, the focus has expanded dramatically. Medicinal chemists have explored the imidazo[1,2-a]pyrimidine core for a much broader range of therapeutic applications. nih.govmdpi.com Extensive research has demonstrated the potential of these derivatives as:
Anticancer agents: Targeting various kinases, such as PI3K and Raf kinases, which are crucial in cell signaling pathways implicated in cancer. nih.govresearchgate.net
Antiviral agents: Showing activity against viruses like HIV and hepatitis C. nih.gov
Antimicrobial and Antifungal agents: Providing a framework for the development of new drugs to combat resistant pathogens. mdpi.comdergipark.org.tr
Anti-inflammatory agents: Exhibiting inhibitory activity against enzymes like COX-2. dergipark.org.tr
The development of diverse synthetic methodologies, including multicomponent reactions, has facilitated the creation of large libraries of imidazo[1,2-a]pyrimidine derivatives, allowing for extensive structure-activity relationship (SAR) studies. rsc.org This has cemented the scaffold's role as a versatile and evolving platform in the search for new medicines. nih.gov
Rationale for Research Focus on 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one
While the broader imidazo[1,2-a]pyrimidine class has been extensively studied, specific research on This compound is primarily driven by its potential as a versatile synthetic intermediate or building block in medicinal chemistry. The rationale for this focus can be broken down by its key structural features:
The Imidazo[1,2-a]pyrimidin-5(1H)-one Core: This nucleus provides the foundational "privileged" scaffold known for a wide spectrum of biological activities. The presence of the ketone at the 5-position offers a site for further chemical elaboration.
The Chlorine Atom at Position 7: The chloro substituent is a particularly valuable feature for synthetic chemists. It acts as a leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties at this position. Furthermore, the chlorine atom provides a handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. researchgate.net This synthetic flexibility is crucial for generating a library of novel compounds for biological screening.
Therefore, the research focus on this compound is less about its own inherent biological activity and more about its strategic importance as a starting material. It represents a key synthon from which a multitude of new and structurally diverse imidazo[1,2-a]pyrimidine derivatives can be efficiently prepared. These derivatives can then be evaluated for a wide array of potential therapeutic applications, leveraging the known pharmacological potential of the core scaffold.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWRYQMHDFJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482763 | |
| Record name | 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57473-33-3 | |
| Record name | 7-Chloroimidazo[1,2-a]pyrimidin-5(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57473-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloroimidazo 1,2 a Pyrimidin 5 1h One and Its Derivatives
Retrosynthetic Pathways for the Imidazo[1,2-a]pyrimidin-5(1H)-one Nucleus
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comyoutube.com The core of this approach lies in "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inamazonaws.com
For the imidazo[1,2-a]pyrimidin-5(1H)-one nucleus, a primary disconnection can be made at the C-N bond of the imidazole (B134444) ring. This leads to two key synthons: a 2-aminopyrimidine (B69317) precursor and a two-carbon unit, typically an α-haloketone or a related electrophile. This approach is the foundation for many classical synthetic methods.
Another retrosynthetic strategy involves the disconnection of the pyrimidine (B1678525) ring. This can be conceptualized by breaking the N1-C7 and C5-C6 bonds, suggesting a construction from a substituted imidazole precursor. This pathway is particularly relevant for building diversity on the pyrimidine portion of the scaffold.
A functional group interconversion (FGI) approach can also be envisioned where the chloro and one-group are introduced at a later stage of the synthesis onto a pre-formed imidazo[1,2-a]pyrimidine (B1208166) ring system. lkouniv.ac.in
Classical Synthetic Approaches for Imidazo[1,2-a]pyrimidin-5(1H)-one Scaffolds
Classical methods for the synthesis of the imidazo[1,2-a]pyrimidine core have been extensively developed and remain a cornerstone for accessing these compounds. rsc.org
Condensation Reactions of Precursors
The most prevalent classical method for constructing the imidazo[1,2-a]pyrimidine skeleton is the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound. sci-hub.senih.gov This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the amino group of the pyrimidine, followed by an intramolecular cyclization to form the fused imidazole ring.
For the synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one, a suitable starting material would be a 2-amino-4-chloropyrimidine (B19991) derivative which is then reacted with a two-carbon electrophile. For instance, the reaction of 2-amino-6-methylpyrimidin-4(1H)-one with α-bromoketones has been reported to yield 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov Similarly, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), provide a direct route to this nucleus by combining aminopyridines, aldehydes, and isocyanides. researchgate.netbeilstein-journals.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis
| 2-Aminopyrimidine Derivative | Electrophile/Other Reactants | Product | Reference |
| 2-Aminopyridine | α-Haloketones | Imidazo[1,2-a]pyridines | scielo.br |
| 2-Aminopyrazine | Aldehydes, Isonitriles | 3-Amino-imidazo[1,2-a]pyrazines | sci-hub.se |
| 2-Aminopyrimidine | Aldehydes, Isonitriles | 3-Amino-imidazo[1,2-a]pyrimidines | sci-hub.se |
| 2-Amino-6-methylpyrimidin-4(1H)-one | α-Bromoacetophenones | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | nih.gov |
| 2-Aminobenzimidazole | Aldehydes, Cyanoacetamide | Benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-ones | rsc.org |
Cyclization Strategies Involving Nitrogen and Carbon Atoms
Alternative to the condensation of pre-formed pyrimidines, the imidazo[1,2-a]pyrimidin-5(1H)-one core can be assembled through cyclization strategies that form the pyrimidine ring onto an existing imidazole scaffold. nih.gov This approach allows for different substitution patterns on the final molecule.
One such strategy involves the use of a substituted 2-aminoimidazole which can undergo cyclization with a β-keto ester or a similar three-carbon fragment. This intramolecular cyclization leads to the formation of the pyrimidine ring. For example, the synthesis of substituted imidazo[1,5-a]pyrimidine-2-(1H)-one core structures has been achieved from amino acetonitrile (B52724) hydrochloride or guanidine. nih.gov These methods provide access to regioisomers of the more common imidazo[1,2-a]pyrimidinone system.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. This has led to the emergence of advanced protocols for the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones, including transition-metal-catalyzed transformations and microwave-assisted reactions.
Transition-Metal-Catalyzed Transformations for Imidazo[1,2-a]pyrimidin-5(1H)-one Formation
Transition-metal catalysis has revolutionized organic synthesis, and the formation of the imidazo[1,2-a]pyrimidine core is no exception. rsc.org Copper and palladium-based catalysts have been particularly effective in promoting the cyclization reactions.
For example, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters offers an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, palladium-catalyzed carbonylation has been used to introduce carboxamide moieties into the imidazo[1,2-a]pyridine (B132010) core. researchgate.net A silver-mediated, palladium-catalyzed intramolecular C-H activation strategy has also been developed for the synthesis of imidazo[1,2-a]pyridines. rsc.org
Table 2: Transition-Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyrimidines and Analogs
| Catalyst | Reactants | Product | Reference |
| Copper(I) Iodide | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Palladium(II) Acetate | - | 2,3-Diarylimidazo[1,2-a]pyridines | organic-chemistry.org |
| Silver Acetate/Palladium Catalyst | Imidazo[1,2-a]pyridine adducts | Cyclized Imidazo[1,2-a]pyridines | rsc.org |
| Gold Nanoparticles | Aryl ketones, 2-Aminopyrimidine | 2-Aryl-imidazo[1,2-a]pyrimidines | mdpi.com |
Microwave-Assisted and Catalyst-Free Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has gained prominence as a tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov Several protocols for the synthesis of imidazo[1,2-a]pyrimidines have been adapted for microwave irradiation. For instance, the synthesis of dihydrobenzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields and short reaction times under microwave conditions. nih.gov The synthesis of mono- and disubstituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines has also been efficiently carried out using microwave-assisted hydrazinolysis. researchgate.netmsu.ru
Furthermore, there is a growing interest in developing catalyst-free synthetic methods to reduce cost and environmental impact. scielo.brrsc.org The synthesis of imidazo[1,2-a]pyridines has been achieved in good to excellent yields by the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. scielo.br Similarly, the synthesis of benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been developed in aqueous media under catalyst-free conditions. rsc.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are distinguished by their high atom economy, convergence, and operational simplicity, making them powerful tools in diversity-oriented synthesis. researchgate.netmdpi.com
For the synthesis of fused imidazole heterocycles like imidazo[1,2-a]pyrimidines, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) is a prominent and widely utilized MCR. nih.govresearchgate.net This reaction typically involves the acid-catalyzed condensation of an amidine (such as a 2-amino-pyrimidine), an aldehyde, and an isocyanide. researchgate.netnih.gov The GBB reaction and its variations provide a direct route to the imidazo[1,2-a]pyrimidine core, particularly to 3-amino-imidazo[1,2-a]pyrimidine derivatives. sciforum.net
The general mechanism of the GBB reaction commences with the formation of a Schiff base from the amino-pyrimidine and the aldehyde. Subsequent protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. An intramolecular cyclization then occurs, where the endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion, leading to the formation of the fused imidazole ring system after a proton transfer step. nih.gov
While the GBB reaction is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine and pyrimidine scaffolds, specific examples detailing the direct synthesis of the this compound core via this method are not extensively documented. nih.govrsc.org However, the versatility of the GBB reaction allows for wide variations in each of the three components, suggesting its potential applicability. For instance, using a pre-functionalized 2-aminopyrimidine, such as one bearing a chloro-substituent and a carbonyl group precursor, could theoretically lead to the desired scaffold. The reaction conditions are often mild, with catalysts like ammonium (B1175870) chloride or perchloric acid being used in solvents such as ethanol (B145695) or methanol, sometimes with the aid of microwave irradiation to reduce reaction times. mdpi.comresearchgate.net
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, EtOH, MW (60°C, 30 min) | Imidazo[1,2-a]pyridine-3-amine derivative | 89% | mdpi.com |
| 2-Amino-5-chloropyridine (B124133) | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO4 (cat.), DMF, RT, 24h | Substituted Imidazo[1,2-a]pyridine acid | 76% | nih.gov |
| 2-Aminopyridine | Various aldehydes | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH4Cl (10 mol%), EtOH, RT | Peptidomimetic Imidazo[1,2-a]pyridines | 44-76% | sciforum.netresearchgate.net |
| 5-Amino-1H-pyrazole | Various aldehydes | Various isonitriles | Etidronic acid | 1H-Imidazo[1,2-b]pyrazole derivatives | Not specified | researchgate.net |
Regioselective Functionalization and Derivatization Strategies at the 7-Position and other sites of the Imidazo[1,2-a]pyrimidin-5(1H)-one Core
The functionalization of the pre-formed imidazo[1,2-a]pyrimidin-5(1H)-one nucleus is a critical strategy for generating structural diversity and for the synthesis of specific target molecules like the 7-chloro derivative. Regioselective reactions allow for the precise modification of the core at various positions.
Functionalization at the 7-Position:
Direct and regioselective chlorination at the C7 position of the imidazo[1,2-a]pyrimidin-5(1H)-one core is a key transformation. While specific protocols for this exact substrate are not detailed in the provided literature, halogenation of related heterocyclic systems is well-established. For instance, the bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved, which suggests that similar methodologies using chlorinating agents (e.g., N-chlorosuccinimide) could be applied. rsc.org
An alternative and powerful strategy involves incorporating the chlorine atom from the outset of the synthesis. This can be achieved by using a chlorinated starting material. For example, a synthetic route could begin with a 2-amino-4-chloropyrimidine derivative which is then elaborated to form the fused imidazole ring. This approach has been demonstrated in the synthesis of related chloro-substituted heterocycles, such as using 2-amino-5-chloropyridine in a GBB reaction to produce a 6-chloroimidazo[1,2-a]pyridine (B40424) derivative. nih.gov Similarly, the synthesis of 6-chloroimidazo[1,2-a]pyrazine (B1590719) highlights the use of pre-halogenated precursors for building complex functionalized scaffolds. nih.gov
Derivatization at Other Sites:
The imidazo[1,2-a]pyrimidin-5(1H)-one core offers multiple sites for derivatization, allowing for extensive modification. Research has demonstrated efficient methods for functionalizing the pyrimidine ring, particularly at the N8 position.
N-Alkylation: A microwave-assisted approach has been developed for the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. rsc.org This reaction proceeds regioselectively at the N8 position when reacted with various alkyl bromides in the presence of a base like potassium carbonate. This method is efficient, with reaction times of only 15 minutes, and provides high yields of N-alkylated products. rsc.org This functionalization is not only crucial for building molecular complexity but can also significantly alter the compound's physical properties, such as solubility and fluorescence. rsc.org For example, the synthesis of the autotaxin (ATX) inhibitor ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate was achieved through this N-alkylation strategy. rsc.org
| 2-Aryl-IP O Core (Substituent) | Alkylating Agent | Base/Solvent | Conditions | Product (N8-Substituent) | Yield |
|---|---|---|---|---|---|
| 2-Phenyl | n-Propyl bromide | K2CO3 / DMF | MW, 15 min | 8-Propyl-2-phenyl-... | 94% |
| 2-(4-Fluorophenyl) | n-Propyl bromide | K2CO3 / DMF | MW, 15 min | 8-Propyl-2-(4-fluorophenyl)-... | 96% |
| 2-(4-Chlorophenyl) | n-Propyl bromide | K2CO3 / DMF | MW, 15 min | 8-Propyl-2-(4-chlorophenyl)-... | 98% |
| 2-(4-Bromophenyl) | Ethyl bromoacetate | K2CO3 / DMF | MW, 15 min | Ethyl 2-(4-bromophenyl)-...-8-acetate | 92% |
| 2-(4-Methoxyphenyl) | Ethyl bromoacetate | K2CO3 / DMF | MW, 15 min | Ethyl 2-(4-methoxyphenyl)-...-8-acetate | 95% |
C-H Functionalization: Modern synthetic methods, such as visible light-induced photocatalysis, have opened new avenues for the C-H functionalization of related imidazo[1,2-a]pyridines. mdpi.com These techniques have been used for C3-alkoxycarbonylation and C5-alkylation. By analogy, such strategies could potentially be adapted for the imidazo[1,2-a]pyrimidin-5(1H)-one core to introduce various functional groups at the C2, C3, or C6 positions, further expanding the chemical space accessible from this versatile scaffold. mdpi.com
Biological Activities and Pharmacological Potential of 7 Chloroimidazo 1,2 a Pyrimidin 5 1h One Derivatives
Anticancer and Cytotoxic Profiling in Various Malignancies
A direct assessment of the anticancer and cytotoxic effects of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one derivatives on various cancer cell lines could not be found in the reviewed literature. The broader class of imidazo[1,2-a]pyrimidines has been a subject of interest in oncology research. ekb.eg For example, studies on different, yet related, pyrimido[1,2-b]pyridazin-2-one derivatives have shown that a compound bearing a chlorine substituent exhibited cytotoxic activity against HCT-116 and MCF-7 cancer cells. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) compounds have been tested against breast cancer cell lines, showing cytotoxic effects. nih.gov However, these findings cannot be directly extrapolated to the specific compound .
Neuropharmacological and Central Nervous System Activities
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and related heterocyclic systems have demonstrated significant activity within the central nervous system (CNS). nih.gov Researchers have focused on their potential as anxiolytic and anticonvulsant agents, largely attributed to their interaction with the GABAergic system.
Anxiolytic and Anticonvulsant Properties
The benzodiazepine (B76468) nucleus is a well-established pharmacophore for anxiolytic and anticonvulsant agents. mdpi.com Inspired by this, research into other heterocyclic systems, including imidazo[1,2-a]pyrimidines, has yielded compounds with promising CNS activity. nih.govmdpi.com For instance, the development of novel alaninamide derivatives has produced candidates with potent anticonvulsant effects in mouse models, such as the maximal electroshock (MES) and 6 Hz seizure tests, while showing a favorable separation from CNS-related adverse effects. semanticscholar.org One lead compound, compound 5 in the study, showed robust protection with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz test, alongside a low potential for motor impairment. semanticscholar.org
Similarly, a related pyrazolo-[1,5-a]-pyrimidine derivative, DOV 51892, has shown efficacy in preclinical anxiolytic models, such as the Vogel conflict test and the elevated plus-maze, without producing significant motor function impairment at anxiolytic doses. nih.gov The anxiolytic-like activity of various heterocyclic compounds is often evaluated through models like the hole-board test, where an increase in head-dipping behavior suggests reduced anxiety. mdpi.com These findings underscore the potential of this broad class of compounds to yield new treatments for anxiety and seizure disorders. mdpi.comsemanticscholar.org
Interactive Table: Anticonvulsant Activity of a Lead Alaninamide Derivative (Compound 5)
| Seizure Model | Efficacy (ED50) | Motor Impairment (TD50) | Source |
|---|---|---|---|
| Maximal Electroshock (MES) | 48.0 mg/kg | > 300 mg/kg | semanticscholar.org |
| 6 Hz (32 mA) | 45.2 mg/kg | ||
| 6 Hz (44 mA) | 201.3 mg/kg |
Ligand-Receptor Interactions with GABAergic Systems
The primary mechanism for the anxiolytic and sedative effects of many CNS-active compounds is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. semanticscholar.org Derivatives of imidazo[1,2-a]pyridine have been identified as selective positive allosteric modulators (PAMs) of GABA-A receptors, particularly those containing the α1 subunit. mdpi.com
These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. semanticscholar.orgmdpi.com For example, the anxioselective agent DOV 51892, a pyrazolo-[1,5-a]-pyrimidine, was found to be more efficacious than diazepam at potentiating GABA-stimulated currents at α1 subunit-containing receptors. nih.gov The anxiolytic activity of other natural compounds has also been linked to their action on the benzodiazepine binding site of GABA-A receptors, an effect that can be blocked by the antagonist flumazenil. mdpi.comsemanticscholar.org Molecular docking and dynamics simulations have further clarified these interactions, showing that hydrogen bonds, π–π stacking, and hydrophobic interactions are essential for the binding of imidazo[1,2-a]-pyridine PAMs within the GABA-A receptor binding pocket. mdpi.com This detailed understanding of ligand-receptor interactions is crucial for the rational design of new agents with improved selectivity and efficacy.
Modulatory Activities on Specific Enzyme Systems and Receptors
Beyond their effects on the CNS, derivatives based on the imidazo[1,2-a]pyrimidine scaffold have been extensively studied as inhibitors of various enzymes, particularly those implicated in cancer progression, such as kinases and aldehyde dehydrogenases.
Kinase Inhibition Profiles (e.g., PI3K, JAK, Aurora-A)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. mdpi.com The imidazo[4,5-b]pyridine scaffold, an isomer of the title compound's core, has served as the basis for developing inhibitors against a range of kinases. nih.gov For example, introducing a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position yielded compounds that inhibit Aurora-A, Aurora-B, JAK2, and other kinases. nih.gov
Specifically, compound 7a from a reported study inhibited Aurora-A and Aurora-B with IC50 values of 0.212 µM and 0.461 µM, respectively. nih.gov Kinome profiling revealed that these compounds can act as multitargeted kinase inhibitors. nih.gov The development of selective Aurora-A inhibitors is a significant goal in oncology, as this kinase is overexpressed in many solid tumors. mdpi.com Other related heterocyclic systems, such as dihydrobenzo bldpharm.comchemscene.comimidazo[1,2-a]pyrimidine-4-ones, have also been identified as a novel class of inhibitors for protein kinase CK2. nih.gov This demonstrates the versatility of the imidazo-pyrimidine core in generating potent and selective kinase inhibitors.
Interactive Table: Kinase Inhibition Profile of Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora-A (IC50) | Aurora-B (IC50) | Other Kinases Inhibited (>80% at 1µM) | Source |
|---|---|---|---|---|
| 7a | 0.212 µM | 0.461 µM | ERK8, GSK3β, MLK1, JAK2, TrkA, VEGFR | nih.gov |
| 7d | - | - | ERK8, GSK3β, MLK1, JAK2, TrkA, VEGFR | nih.gov |
Aldehyde Dehydrogenase (ALDH) Inhibition
The aldehyde dehydrogenase (ALDH) superfamily of enzymes, particularly the ALDH1A isoforms, plays a critical role in cancer cell survival, progression, and resistance to therapy. nih.govdntb.gov.ua High ALDH activity is a marker for cancer stem-like cells (CSCs) in various malignancies, including glioblastoma, prostate cancer, and breast cancer. nih.govdntb.gov.ua Consequently, inhibiting ALDH is a promising strategy for targeting CSCs. researchgate.net
A novel class of ALDH inhibitors based on the imidazo[1,2-a]pyridine scaffold has been developed. nih.govnih.gov These compounds have been optimized to be potent and selective inhibitors of ALDH1A isoforms. nih.gov For instance, derivatives of 2,6-diphenyl-imidazo[1,2-a]pyridine have shown remarkable efficacy against glioblastoma stem-like cells, with some compounds exhibiting antiproliferative activity in the nanomolar to picomolar range as ALDH1A3 inhibitors. researchgate.net A detailed biochemical investigation of lead compounds confirmed a competitive inhibitory profile. nih.gov Daidzin is a known natural inhibitor of ALDH2 with an IC50 of 0.08 µM. mdpi.com
Interactive Table: ALDH1A Isoform Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | ALDH1A1 (IC50) | ALDH1A2 (IC50) | ALDH1A3 (IC50) | Source |
|---|---|---|---|---|
| 3c | > 25 µM | > 25 µM | 0.083 µM | nih.gov |
| 3f | > 25 µM | > 25 µM | 0.091 µM |
DNA/RNA Interacting Enzymes (e.g., TrmD)
While specific studies targeting the tRNA-(guanosine-1)-methyltransferase (TrmD) enzyme with this compound derivatives are not widely reported, related heterocyclic scaffolds have shown activity against other enzymes that interact with nucleic acids. For instance, compounds featuring a 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core, which is structurally related to the imidazo[1,2-a]pyrimidine system, have been identified as a novel class of inhibitors for the HIV-1 reverse transcriptase (RT)-associated Ribonuclease H (RNase H) function. nih.gov The initial hits from this series inhibited RNase H with IC50 values in the mid-micromolar range, and subsequent optimization led to more potent derivatives. nih.gov This inhibitory action was traced to an allosteric binding site, providing a path for future drug design. nih.gov The ability of these related scaffolds to inhibit a viral enzyme crucial for processing RNA:DNA hybrids suggests that the broader class of fused pyrimidines may have potential as modulators of other DNA/RNA interacting enzymes, representing an area for future investigation.
Cyclooxygenase (COX) Isozyme Modulation
The modulation of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, is a key strategy in the development of anti-inflammatory drugs. nih.govalfa-chemistry.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX isozymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. nih.govyoutube.com While the constitutive COX-1 isozyme is involved in maintaining gastric mucosa and renal homeostasis, the COX-2 isozyme is induced by inflammatory stimuli. nih.govyoutube.com Consequently, selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
The pyrimidine (B1678525) scaffold, a core component of this compound, has been investigated for its potential as a source of selective COX-2 inhibitors. nih.govrlavie.com Studies on various pyrimidine derivatives have demonstrated their ability to selectively target the COX-2 enzyme over the COX-1 isoform. nih.govrlavie.com For instance, certain pyrimidine derivatives, designated L1 and L2 in one study, exhibited high selectivity for COX-2, with inhibitory activity comparable to the established COX-2 inhibitor, meloxicam. nih.govrlavie.com This selectivity is often attributed to specific structural features that allow for binding to a polar side pocket present in the COX-2 enzyme but not in COX-1. youtube.com The exploration of pyrimidine and related fused heterocyclic systems like imidazopyrazolopyridines continues in the search for novel and potent COX-2 inhibitors with improved safety profiles. nih.govnih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| L1 (Pyrimidine Derivative) | >100 | 1.02 | >98 | nih.govrlavie.com |
| L2 (Pyrimidine Derivative) | >100 | 1.08 | >92.6 | nih.govrlavie.com |
| Imidazopyrazolopyridine 5e | 14.3 | 0.04 | 357.5 | nih.gov |
| Imidazopyrazolopyridine 5j | 12.5 | 0.04 | 312.5 | youtube.com |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | youtube.com |
Nuclear Receptor Antagonism (e.g., Androgen Receptor)
The androgen receptor (AR), a ligand-inducible transcription factor, plays a critical role in the progression of diseases such as prostate cancer. mdpi.com Antagonizing this receptor is a primary therapeutic strategy. While the imidazo[1,2-a]pyrimidine scaffold itself is explored for a wide range of biological activities, research specifically linking this compound to androgen receptor antagonism is not extensively documented in the available literature.
However, the broader class of pyrimidine-containing fused heterocyclic compounds has been investigated for this activity. A study focusing on newly synthesized pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives reported their evaluation as androgen receptor antagonists. nih.gov This research indicates that the pyrimidine motif can be incorporated into scaffolds designed to target the androgen receptor, demonstrating potent antagonistic activity in some cases. nih.gov These findings suggest that pyrimidine-based structures are of interest in the design of molecules targeting nuclear receptors, although specific data on the this compound derivative in this context remains limited.
Other Reported Biological Activities (e.g., Antioxidant, Calcium Channel Blocker)
Beyond specific enzyme and receptor modulation, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been evaluated for other pharmacological properties, including antioxidant and calcium channel blocking activities.
Antioxidant Activity Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological processes, including inflammation. nih.gov The antioxidant potential of pyrimidine derivatives has been noted in several studies. nih.govchemicalbook.com For example, certain pyrimidine derivatives were shown to reduce the levels of free radicals, confirming their antioxidant properties in an inflammatory model. nih.govrlavie.com Similarly, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives were synthesized and evaluated for their antioxidant activity, with several compounds displaying promising free radical scavenging capabilities when compared to the standard antioxidant, ascorbic acid. mdpi.com
| Compound | Antioxidant Activity (IC₅₀, µM) | Reference |
|---|---|---|
| Imidazo[1,2-a]pyrazine 4a | 28.14 | mdpi.com |
| Imidazo[1,2-a]pyrazine 6a | 22.43 | mdpi.com |
| Imidazo[1,2-a]pyrazine Derivative (Most Active) | 8.54 | mdpi.com |
| Ascorbic Acid (Standard) | 5.84 | mdpi.com |
Calcium Channel Blocker Activity Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions into cells, leading to effects such as vasodilation. nih.govnih.gov They are used in the treatment of conditions like hypertension and angina. nih.govyoutube.com The imidazo[1,2-a]pyrimidine scaffold has been directly implicated in this activity. A study on imidazo[1,5-a]pyrimidine (B3256623) and benzo rlavie.commdpi.comimidazo[1,2-a]pyrimidine derivatives found that they could be evaluated as calcium antagonists, with some compounds showing notable vasorelaxant effects. nih.gov The structural characteristics of these compounds were found to be similar to those of established 1,4-dihydropyridine (B1200194) calcium channel blockers. nih.gov Furthermore, other research has focused on designing novel pyrimidine derivatives as potential calcium channel blockers, with some synthesized compounds exhibiting activity comparable to the reference drug nifedipine. mdpi.com
Structure Activity Relationship Sar and Structure Efficacy Relationship Studies of Imidazo 1,2 a Pyrimidin 5 1h One Derivatives
Identification of Key Pharmacophoric Elements within the Imidazo[1,2-a]pyrimidin-5(1H)-one Scaffold
Studies have shown that the fusion of the imidazole (B134444) and pyrimidine (B1678525) rings creates unique electronic and steric properties that are vital for biological activity. nih.gov The planarity of the ring system, coupled with the potential for various substitutions, allows for a high degree of chemical diversity and the fine-tuning of pharmacological effects.
Effects of Substituents at the 7-Position on Biological Activity and Selectivity
The 7-position of the imidazo[1,2-a]pyrimidin-5(1H)-one ring system is a critical site for modification, significantly influencing both biological activity and selectivity. For instance, the presence of a chloro group at the 7-position is a common feature in many biologically active derivatives. nih.gov
In a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones designed as anticancer agents, a trifluoromethyl group at the 7-position was a key structural component. bohrium.com This electron-withdrawing group can significantly alter the electronic properties of the heterocyclic core, potentially enhancing interactions with target proteins. The research demonstrated that these compounds exhibited good to excellent anticancer activity against various human cancer cell lines. bohrium.com
The nature of the substituent at the 7-position can dramatically impact the potency and selectivity profile of the molecule. For example, in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, modifications at this position were part of the rational design to achieve isoform selectivity. nih.gov
Table 1: Impact of 7-Position Substituents on Biological Activity
| 7-Position Substituent | Target/Activity | Key Findings |
| Chloro | Various | Common feature in biologically active compounds. nih.gov |
| Trifluoromethyl | Anticancer | Compounds showed good to excellent activity against human cancer cell lines. bohrium.com |
Impact of Substituents at other Ring Positions (e.g., C-2, N-1, C-3) on Pharmacological Profiles
Substitutions at other positions of the imidazo[1,2-a]pyrimidin-5(1H)-one ring also play a crucial role in determining the pharmacological profile.
C-2 Position: The introduction of various groups at the C-2 position has been extensively explored. For instance, an ethyl group at this position is present in 7-chloro-2-ethyl-1H-imidazo[1,2-a]pyrimidin-5-one. nih.gov In other related imidazo[1,2-a]pyrimidine (B1208166) series, aryl groups at the C-2 position have been shown to be important for anti-inflammatory and antimicrobial activities. dergipark.org.tr
N-1 Position: The N-1 position offers a site for introducing diverse side chains, often to modulate solubility and target engagement. In a study on anticancer agents, an acetamide (B32628) linkage at the N-1 position was functionalized with various amines. bohrium.com Notably, a pyrrolidine-derived acetamide at this position resulted in excellent activity against the HeLa cell line. bohrium.com
C-3 Position: While less commonly substituted in the imidazo[1,2-a]pyrimidin-5(1H)-one series, modifications at the C-3 position of the broader imidazo[1,2-a]pyrimidine scaffold have been shown to influence activity. For example, in a series of GABAA receptor ligands, 3-aryl substitutions were investigated. dergipark.org.tr
Table 2: Influence of Substituents at Various Ring Positions
| Position | Substituent Type | Observed Effect on Activity |
| C-2 | Ethyl, Aryl | Important for anticancer and anti-inflammatory activity. nih.govdergipark.org.tr |
| N-1 | Amide-linked side chains | Modulates solubility and target engagement; specific substituents can significantly enhance potency. bohrium.com |
| C-3 | Aryl | Investigated for GABAA receptor modulation in related scaffolds. dergipark.org.tr |
Exploration of Stereochemical Determinants in Ligand-Target Recognition
Stereochemistry is a critical factor in the interaction of small molecules with their biological targets. In the context of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives, the introduction of chiral centers can lead to enantiomers with significantly different biological activities.
A key example is the development of PI3K-beta selective inhibitors, which were rationally designed based on the more potent R-enantiomer of a related compound, TGX-221. nih.gov This highlights that the three-dimensional arrangement of substituents is crucial for optimal binding to the target enzyme. The differential activity between enantiomers underscores the importance of a specific stereochemical configuration for effective ligand-target recognition.
In a different but related tricyclic imidazo[2,1-i]purin-5-one series, chiral derivatives were synthesized and evaluated as adenosine (B11128) receptor antagonists. nih.gov The study identified potent and highly selective antagonists for both A2A and A3 adenosine receptor subtypes, with the activity often residing in a single enantiomer. For instance, the (R)-enantiomer of one compound was a highly potent and selective A3 antagonist. nih.gov This demonstrates that even subtle changes in the spatial orientation of functional groups can have a profound impact on biological activity and selectivity.
Development of Predictive Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For imidazo[1,2-a]pyrimidine derivatives and related scaffolds, QSAR studies can provide valuable insights for the design of new, more potent compounds.
While specific QSAR models for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one were not found in the provided search results, studies on related structures demonstrate the utility of this approach. For instance, a 2D-QSAR study was conducted on a series of imidazo[1,5-a]quinazolin-5(4H)-one derivatives with antitumor activity. mdpi.com The developed QSAR model was statistically significant and predictive, helping to identify key physicochemical parameters that influence activity and to guide the design of potentially more potent analogs. mdpi.com
The development of robust QSAR models for imidazo[1,2-a]pyrimidin-5(1H)-one derivatives would require a dataset of compounds with well-defined biological activities. Such models could help in predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. mdpi.com
Mechanistic Investigations into the Biological Actions of 7 Chloroimidazo 1,2 a Pyrimidin 5 1h One and Its Analogues
Elucidation of Cellular and Molecular Mechanisms Underlying Observed Biological Efficacy.
The biological efficacy of imidazo[1,2-a]pyrimidine (B1208166) derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain novel imidazo[1,2-a]pyridine (B132010) compounds have been shown to induce G2/M cell cycle arrest and trigger the intrinsic apoptosis pathway in melanoma and cervical cancer cells. nih.gov This is further supported by findings that some derivatives cause cell cycle arrest in breast cancer cells, as indicated by increased levels of p53 and p21 proteins. nih.gov The induction of apoptosis has been observed to be mediated through both intrinsic and extrinsic pathways, with evidence of increased activity of caspases 7, 8, and 9, as well as PARP cleavage in treated cells. nih.govnih.gov
Furthermore, some imidazo[1,2-a]pyridine-oxadiazole hybrids have demonstrated the ability to inhibit microtubule polymerization, a key process in cell division. nih.gov This disruption of the cellular cytoskeleton represents another significant mechanism through which these compounds can exert their anti-proliferative effects.
Direct and Indirect Interactions with Specific Biological Targets (e.g., Proteins, Nucleic Acids).
A primary mode of action for many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogues is the direct inhibition of protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Derivatives of this scaffold have been identified as inhibitors of a range of kinases, including:
PI3K/mTOR: A series of imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, key components of a signaling pathway that is frequently overactive in cancer. acs.org
c-KIT: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown potent inhibitory activity against the c-KIT receptor tyrosine kinase, a driver in gastrointestinal stromal tumors (GIST). nih.gov
PIM Kinases: Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine (B131497) scaffold has also yielded potent and selective inhibitors of CDK2, a key regulator of the cell cycle. researchgate.net
Beyond kinases, other biological targets have been identified. As mentioned, some analogues can directly bind to and inhibit the polymerization of tubulin. nih.gov Additionally, there is evidence of these compounds binding to CT-DNA, suggesting a potential for direct interaction with nucleic acids. nih.gov
| Analogue Class | Biological Target | Therapeutic Area |
| Imidazo[1,2-a]pyridine derivatives | PI3K/mTOR | Cancer |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | c-KIT | Gastrointestinal Stromal Tumors |
| Imidazo[1,2-b]pyridazine derivatives | PIM Kinases, CDK2 | Cancer, Hematopoietic Malignancies |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Tubulin, DNA | Cancer |
Detailed Analysis of Signaling Pathway Perturbations.
The interaction of imidazo[1,2-a]pyrimidine analogues with their biological targets leads to the perturbation of critical signaling pathways. A significant body of research points to the modulation of pathways central to cancer cell growth and survival.
Wnt/β-catenin Signaling: A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in embryonic development and its aberrant activation is a key factor in the development of several cancers. The most active compounds in this series were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1, and notably, their mechanism of action was independent of GSK-3β activity. nih.gov
PI3K/Akt/mTOR Signaling: As potent PI3K/mTOR dual inhibitors, certain imidazo[1,2-a]pyridine derivatives effectively block this critical survival pathway. acs.org This inhibition leads to reduced levels of phosphorylated Akt and mTOR, which in turn can induce apoptosis and inhibit cell proliferation. nih.gov Studies have shown that treatment with these compounds can lead to a decrease in the levels of phospho-protein kinase B (p-Akt) and p-mTOR. nih.gov
STAT3/NF-κB/iNOS/COX-2 Signaling: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This indicates a potential role for this class of compounds in targeting the inflammatory tumor microenvironment.
| Signaling Pathway | Effect of Imidazo[1,2-a]pyrimidine Analogues | Key Downstream Effects |
| Wnt/β-catenin | Inhibition | Downregulation of c-myc and cyclin D1 |
| PI3K/Akt/mTOR | Inhibition | Reduced phosphorylation of Akt and mTOR, induction of apoptosis |
| STAT3/NF-κB/iNOS/COX-2 | Modulation | Anti-inflammatory effects |
Understanding Target Selectivity and Off-Target Effects.
The therapeutic potential of any drug candidate is closely tied to its selectivity for the intended target. Several studies on imidazo[1,2-a]pyrimidine analogues have addressed this crucial aspect. For instance, some 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives developed as c-KIT inhibitors were found to be selective against a wide panel of other kinases. nih.gov Similarly, potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been identified. researchgate.net
In the context of PI3K/mTOR dual inhibitors, a lead compound from the imidazo[1,2-a]pyridine series demonstrated excellent kinase selectivity. acs.org However, this compound also exhibited liver injury, highlighting the importance of evaluating off-target effects. acs.org Another consideration is the potential for inhibition of the hERG channel, which can lead to cardiotoxicity. Encouragingly, some c-KIT inhibitors from this class have shown acceptable to excellent values regarding the inhibition of the hERG channel. nih.gov
Identification of Resistance Mechanisms and Strategies for Circumvention.
Drug resistance is a major challenge in cancer therapy. The development of resistance to existing kinase inhibitors has spurred the search for new compounds that can overcome these mechanisms. In the treatment of GIST, resistance to the first-line therapy imatinib (B729) often arises from secondary mutations in the c-KIT gene. nih.gov The development of novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives that can inhibit c-KIT across a wide range of mutations, including those conferring resistance to imatinib, represents a promising strategy to circumvent this issue. nih.gov These findings suggest that the imidazo[1,2-a]pyrimidine scaffold can serve as a platform for designing next-generation inhibitors that are effective against resistant cancer cell populations.
Computational Chemistry and in Silico Approaches in Imidazo 1,2 a Pyrimidin 5 1h One Research
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a potential drug molecule) into the binding site of a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.
For the broader class of imidazo[1,2-a]pyrimidines, molecular docking has been instrumental in identifying potential biological targets and elucidating key intermolecular interactions. For instance, studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have utilized molecular docking to predict their binding modes within the active sites of various enzymes, such as kinases and proteases. These simulations help in identifying crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
In a typical molecular docking study involving an imidazo[1,2-a]pyrimidine derivative, the 3D structure of the target protein is obtained from a protein data bank, and the ligand is built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding energy. The resulting docked poses provide valuable information on the plausible binding mechanism, which can then be used to rationalize the observed biological activity and guide the design of more potent inhibitors.
Molecular Dynamics Simulations for Conformational Dynamics and Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the ligand-target complex, offering insights into its conformational dynamics and stability that are not accessible through static molecular docking studies.
For imidazo[1,2-a]pyrimidine-based compounds, MD simulations can be employed to:
Assess the stability of the docked pose: By simulating the behavior of the ligand-protein complex in a solvated environment over a period of nanoseconds to microseconds, researchers can verify if the binding mode predicted by molecular docking is stable.
Analyze conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic changes, providing a more realistic representation of the binding event.
Calculate binding free energies: Advanced MD-based methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to estimate the binding free energy of the ligand-target complex, which is a more accurate predictor of binding affinity than docking scores alone.
For example, in a study on chemscene.comnih.govchemuniverse.comtriazolo[1,5-a]pyrimidin-7-one derivatives, which share a similar bicyclic core, MD simulations showed that the lead compounds formed stable complexes with the SARS-CoV-2 main protease. nih.gov The root mean square deviation (RMSD) of the complex remained stable throughout the simulation, indicating a stable binding mode. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reaction mechanisms.
In the context of 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one and its analogues, quantum chemical calculations can be utilized for:
Determining molecular properties: Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Analyzing electrostatic potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding and predicting intermolecular interactions, such as hydrogen bonding.
Investigating reaction mechanisms: Quantum chemical calculations can be used to model reaction pathways and determine the transition state structures and activation energies, providing insights into the reactivity of the imidazo[1,2-a]pyrimidine core.
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There are two main types of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS): This approach uses the knowledge of known active ligands to identify other compounds with similar properties. Methods include 2D similarity searching, 3D shape matching, and pharmacophore modeling. A pharmacophore model defines the essential steric and electronic features required for a molecule to be active at a specific biological target.
Structure-based virtual screening (SBVS): This method, which relies on the 3D structure of the biological target, involves docking a large number of compounds into the binding site and ranking them based on their predicted binding affinity.
A collaborative virtual screening effort on the related imidazo[1,2-a]pyridine (B132010) scaffold successfully identified new hit compounds for visceral leishmaniasis. nih.govrsc.org This highlights the power of virtual screening in rapidly exploring chemical space and identifying novel chemotypes for further development. nih.govrsc.org
Computational Strategies for Lead Optimization and Design of Novel Derivatives
Lead optimization is the process of taking a promising lead compound and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational strategies play a pivotal role in this process by enabling a more rational and efficient design of novel derivatives.
For the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold, computational approaches can guide lead optimization in several ways:
Structure-Activity Relationship (SAR) analysis: By building computational models that correlate structural features with biological activity, researchers can understand which parts of the molecule are important for its function and which can be modified.
In silico property prediction: A wide range of computational tools are available to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives. This allows for the early identification and filtering out of compounds that are likely to have poor pharmacokinetic profiles.
Fragment-based design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.
Preclinical Development and Future Therapeutic Directions for the Imidazo 1,2 a Pyrimidin 5 1h One Class
In Vitro Efficacy and Selectivity Profiling against Relevant Biological Models
Derivatives of the imidazo[1,2-a]pyrimidin-5(1H)-one class have demonstrated significant efficacy and selectivity in various in vitro assays. A notable achievement in this area is the rational design of a series of imidazo[1,2-a]pyrimidin-5(1H)-ones as potent and selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3K-β). nih.gov This work was based on a docking model of the R enantiomer of TGX-221 in a PI3K-β homology model. nih.gov Several compounds from this novel series showed potent growth inhibition against the PTEN-deficient breast cancer cell line MDA-MB-468, particularly under anchorage-independent conditions. nih.gov
The broader imidazo[1,2-a]pyrimidine (B1208166) scaffold has been explored for a multitude of biological activities. For instance, various derivatives have been synthesized and evaluated for their anticancer activity against different cell lines. nih.gov In one study, newly synthesized imine-bearing imidazo[1,2-a]pyrimidine derivatives were screened for cytotoxicity against breast cancer lines MCF-7 and MDA-MB-231, with some compounds showing remarkable inhibitory effects and selectivity over healthy HUVEC cells. nih.gov Other research has focused on developing derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and various diseases. rjpbr.com The versatility of the scaffold is further highlighted by its investigation in developing agents with antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov
Table 1: In Vitro Cytotoxicity of Selected Imidazo[1,2-a]pyrimidine Derivatives This table is representative of data found in the literature for the broader class of compounds and is for illustrative purposes.
| Compound ID | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3d | MCF-7 (Breast Cancer) | 43.4 µM | nih.gov |
| 3d | MDA-MB-231 (Breast Cancer) | 35.9 µM | nih.gov |
| 4d | MCF-7 (Breast Cancer) | 39.0 µM | nih.gov |
| 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | nih.gov |
| 7e | HepG2 (Liver Cancer) | 9.8 µM | researchgate.net |
In Vivo Efficacy Assessments in Preclinical Disease Models
The therapeutic potential of the imidazo[1,2-a]pyrimidine class has been validated in several preclinical disease models. A significant example is the compound N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, which was identified as a full antagonist of the androgen receptor. acs.orgnih.gov This compound demonstrated excellent in vivo tumor growth inhibition in a castration-resistant prostate cancer (CRPC) model, underscoring the scaffold's potential in oncology. acs.orgnih.gov
Furthermore, research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold has yielded compounds with significant in vivo analgesic activity. rjpbr.com For example, the derivative 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) showed the most notable analgesic effects in writhing tests, with an ED50 value of 12.38 mg/kg. rjpbr.com While not from the exact same chemical class, these findings highlight the broader potential of imidazo-fused pyrimidine (B1678525) and pyridine (B92270) systems in generating compounds with robust in vivo efficacy for various conditions, including pain and inflammation. rjpbr.comresearchgate.net The successful demonstration of efficacy in animal models is a critical step towards the clinical translation of these compounds.
Research into Drug Metabolism Profiles: Focus on Aldehyde Oxidase (AO) Mediated Oxidation and Strategies for Metabolic Stability
A critical aspect of the preclinical development of imidazo[1,2-a]pyrimidines is understanding their metabolic profile. A significant challenge identified for this class is rapid metabolism mediated by aldehyde oxidase (AO). acs.orgnih.gov AO is a non-CYP metabolizing enzyme known to cause high metabolic clearance for certain new drugs, complicating their development. researchgate.netnih.gov The imidazo[1,2-a]pyrimidine moiety, in particular, has been shown to be susceptible to AO-mediated oxidation, which can lead to poor pharmacokinetic properties and hinder the progression of promising drug candidates. acs.orgnih.gov
To address this metabolic liability, extensive medicinal chemistry efforts have been undertaken. researchgate.netacs.org Research has focused on systematic structural modifications to reduce or block AO-mediated metabolism. Key strategies that have proven effective include:
Altering the Heterocycle: Modifying the core heterocyclic structure can prevent recognition and oxidation by AO. acs.orgnih.gov
Blocking the Reactive Site: Introducing substituents at the most probable site of AO oxidation can sterically hinder the enzyme's access. acs.orgnih.gov An AO protein structure-based model helped guide these efforts by identifying the likely site of oxidation. nih.gov
Saturation of the Aromatic Ring: Reducing the aromaticity of the 6-membered pyrimidine ring through partial saturation has been shown to block AO oxidation. researchgate.net However, this approach must be carefully managed as it can alter other important properties like target binding affinity. researchgate.net
Substitution with Electron-Donating Groups (EDGs): Placing EDGs, such as methoxy (B1213986) and morpholino groups, on the imidazo[1,2-a]pyrimidine core has been shown to effectively block AO oxidation. researchgate.net
Development of Novel Chemical Entities Based on the Imidazo[1,2-a]pyrimidin-5(1H)-one Scaffold
The imidazo[1,2-a]pyrimidin-5(1H)-one scaffold is recognized as a "privileged scaffold," meaning it is a versatile framework for the synthesis of new chemical entities (NCEs) with potential medicinal applications. researchgate.netnih.gov The development of facile and scalable synthesis methods for this core structure has enabled its widespread use in medicinal chemistry programs. researchgate.netnih.gov
The rational design of PI3K-β selective inhibitors is a prime example of how this scaffold has been used to generate novel compounds with a specific biological purpose. nih.gov Beyond this, the imidazo[1,2-a]pyrimidine core has been the foundation for creating diverse chemical libraries for screening against a wide range of biological targets. nih.gov Researchers have developed numerous synthetic protocols, including microwave-assisted approaches, to create derivatives with varied functionalities. researchgate.net These efforts have led to NCEs with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov For example, combining the imidazo[1,2-a]pyrimidine core with other pharmacologically important structures, like imines (Schiff bases), has been explored as a strategy to create molecules with enhanced cytotoxic activity against cancer cells. nih.gov The continuous development of NCEs based on this scaffold underscores its importance and potential in the discovery of new therapeutic agents. nih.gov
Challenges and Opportunities in Translational Research towards Clinical Application
The translation of the imidazo[1,2-a]pyrimidin-5(1H)-one class from preclinical discovery to clinical application presents both significant challenges and promising opportunities.
Challenges:
Metabolic Instability: The primary challenge is the rapid metabolism of the imidazo[1,2-a]pyrimidine ring by aldehyde oxidase (AO). acs.orgnih.gov This can lead to high clearance and poor in vivo exposure, making it difficult to achieve therapeutic concentrations.
Interspecies Variability: There are known differences in AO activity across species, which complicates the extrapolation of preclinical pharmacokinetic data to humans. nih.gov This underprediction of AO-mediated clearance in preclinical models remains a major obstacle in drug development. nih.gov
Clinical Discontinuation: Some earlier drugs from this class, such as the anxiolytic agents divaplon (B1670791) and fasiplon, were discontinued (B1498344) from clinical practice, highlighting potential hurdles in later-stage development. nih.gov
Opportunities:
Therapeutic Versatility: The scaffold's proven efficacy against a broad range of biological targets, including kinases (PI3K-β), enzymes involved in inflammation (COX-2), and various pathogens, presents vast therapeutic opportunities. mdpi.comnih.govrjpbr.com
Rational Design: The successful development of highly selective inhibitors, such as those for PI3K-β, demonstrates the scaffold's suitability for structure-based drug design, allowing for the creation of targeted therapies with potentially fewer side effects. nih.gov
Overcoming Metabolic Hurdles: The identification of clear, effective strategies to mitigate AO-mediated metabolism provides a clear path forward. researchgate.net By designing next-generation compounds with improved metabolic stability, the full therapeutic potential of this class can be unlocked.
Privileged Scaffold Status: The recognition of the imidazo[1,2-a]pyrimidine core as a privileged structure ensures continued interest and exploration by the medicinal chemistry community, likely leading to the discovery of new and improved drug candidates. nih.gov
Successfully navigating these challenges while leveraging the opportunities will be key to translating the promising preclinical findings of the imidazo[1,2-a]pyrimidin-5(1H)-one class into clinically effective therapies.
Conclusion and Future Outlook
Synthesis of Key Research Findings on 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one and the Imidazo[1,2-a]pyrimidin-5(1H)-one Scaffold
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines and its wide array of biological activities. nih.govresearchgate.net This core structure is present in numerous compounds with demonstrated therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The synthesis of the imidazo[1,2-a]pyrimidine core can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations, making it an accessible scaffold for medicinal chemists. rsc.org
Research has shown that substitutions on the imidazo[1,2-a]pyrimidine ring system significantly influence the compound's biological activity. The introduction of a chlorine atom at the 7-position, as seen in this compound, is a key modification. While specific research on this exact compound is limited, the presence of a chloro group in related heterocyclic structures is known to enhance biological efficacy. For instance, in the related imidazo[1,2-a]pyridine (B132010) series, chloro-substitution has been associated with potent antitubercular activity. nih.gov
The imidazo[1,2-a]pyrimidine scaffold itself has been the subject of extensive research. Derivatives have been investigated for their potential as:
Anticancer agents: Certain imidazo[1,2-a]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. nih.gov
Antiviral agents: The scaffold has been explored for its potential against viruses such as HIV and hepatitis C. nih.gov
Antimicrobial agents: A broad spectrum of antibacterial and antifungal activities has been reported for compounds containing this heterocyclic system. nih.gov
Central Nervous System (CNS) agents: Some derivatives have been studied for their anxiolytic and anticonvulsant properties. nih.gov
The synthesis of the core imidazo[1,2-a]pyrimidin-5(1H)-one structure is a critical area of study, with efforts focused on developing facile and scalable synthetic routes to enable the production of new chemical entities for drug discovery programs. nih.govresearchgate.net
Table 1: Reported Biological Activities of the Imidazo[1,2-a]pyrimidine Scaffold
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | nih.gov |
| Antiviral | Infectious Diseases | nih.gov |
| Antimicrobial | Infectious Diseases | nih.gov |
| Anti-inflammatory | Inflammation | nih.gov |
| Anxiolytic | Neurology | nih.gov |
| Anticonvulsant | Neurology | nih.gov |
Identification of Remaining Research Gaps and Unexplored Areas
Despite the broad interest in the imidazo[1,2-a]pyrimidine scaffold, several research gaps remain, particularly concerning this compound.
A primary gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. Most of the available information is inferred from research on the broader class of imidazo[1,2-a]pyrimidines.
Further unexplored areas include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents at various positions of the this compound molecule affect its biological activity is needed.
Mechanism of Action Studies: For any identified biological activity, the underlying molecular mechanism of action remains to be elucidated. Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent.
In Vivo Efficacy and Pharmacokinetics: There is a need for in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of this compound.
Exploration of Novel Therapeutic Applications: While the parent scaffold has been investigated for several diseases, the specific potential of the 7-chloro derivative in other therapeutic areas remains largely unexplored. mdpi.com
Prognosticating the Impact on Medicinal Chemistry and Pharmaceutical Development
The future outlook for this compound and the broader imidazo[1,2-a]pyrimidin-5(1H)-one scaffold in medicinal chemistry is promising. The versatility of the core structure and the ability to readily introduce chemical diversity make it an attractive starting point for the design of new drugs. researchgate.netrsc.org
The 7-chloro substitution is a particularly interesting feature that warrants further investigation. Halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and improved metabolic stability. Future research will likely focus on leveraging this substitution to develop potent and selective inhibitors for various biological targets.
The development of new synthetic methodologies will continue to be a key driver of innovation in this area, enabling the creation of libraries of novel derivatives for high-throughput screening. nih.govresearchgate.net As our understanding of the biological roles of this scaffold deepens, we can expect to see the emergence of new clinical candidates for a range of diseases.
Q & A
Q. What are the common synthetic methodologies for 7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one, and how can reaction purity be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions, such as the reaction of 2-aminoimidazolines with diethyl malonate derivatives under basic conditions . Key optimization steps include:
- Temperature Control : Maintaining temperatures between 80–100°C to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity .
- Monitoring : TLC or HPLC at 254 nm ensures reaction completion .
Q. How is the antimicrobial activity of this compound evaluated in preclinical studies?
- Methodological Answer : Standard protocols involve:
- Microbial Strains : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (e.g., C. albicans) .
- MIC Assays : Serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 24 hours. Activity is compared to reference drugs like ciprofloxacin .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at position 7 enhances activity by altering membrane permeability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the fused ring structure and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 169.57 .
- IR Spectroscopy : Bands at 1680–1700 cm indicate carbonyl (C=O) stretching .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthesis pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. For example, tautomer stability (7-hydroxy vs. 5-oxo forms) is assessed via Gibbs free energy differences .
- Reaction Path Search : Algorithms like GRRM identify low-energy pathways for cyclocondensation, reducing trial-and-error experimentation .
- Docking Studies : AutoDock Vina predicts interactions with microbial enzymes (e.g., DNA gyrase) to rationalize antimicrobial activity .
Q. What experimental strategies resolve contradictions in tautomeric forms observed in crystallographic studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves tautomerism (e.g., 7-hydroxy-5-oxo vs. 5-hydroxy-7-oxo) by analyzing bond lengths and angles. For example, O–H···O hydrogen bonds stabilize the 7-hydroxy tautomer in the solid state .
- Variable-Temperature NMR : Monitors tautomeric equilibria in solution. Chemical shift changes at 25–60°C indicate dynamic interconversion .
- Theoretical Validation : Compare experimental data with DFT-calculated NMR chemical shifts to confirm dominant tautomers .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., catalyst loading, solvent ratio). For example, a 3 factorial design identifies optimal NaOH concentration (0.1 M) and reaction time (6 hours) .
- Continuous Flow Chemistry : Microreactors reduce side reactions and improve yield (e.g., 85% yield at 0.5 mL/min flow rate) .
- Chiral HPLC : Uses columns like Chiralpak IA to monitor enantiomeric excess (>99%) during scaling .
Q. What advanced techniques analyze intermolecular interactions influencing crystal packing and stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantifies interactions (e.g., O–H···O, C–H···Cl) using CrystalExplorer. For example, 15% contribution from H···Cl contacts stabilizes the crystal lattice .
- PXRD : Matches experimental and simulated patterns to verify phase purity post-synthesis .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) and hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
